molecular formula C16H19N3O2 B2508806 1-[3-(Quinoxalin-2-yloxy)pyrrolidin-1-yl]butan-1-one CAS No. 2097893-84-8

1-[3-(Quinoxalin-2-yloxy)pyrrolidin-1-yl]butan-1-one

Cat. No. B2508806
CAS RN: 2097893-84-8
M. Wt: 285.347
InChI Key: FUJDEBGTUXEJGF-UHFFFAOYSA-N
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Description

The compound "1-[3-(Quinoxalin-2-yloxy)pyrrolidin-1-yl]butan-1-one" is a quinoxaline derivative, which is a class of compounds known for their diverse biological activities and potential therapeutic applications. Quinoxalines and their derivatives have been extensively studied due to their pharmacological properties, including antitumor activities as seen in the synthesis of 2-(3-alkylaminophenyl)-6-(pyrrolidin-1-yl)quinolin-4-ones .

Synthesis Analysis

The synthesis of quinoxaline derivatives can be achieved through various methods. A one-pot, three-component methodology has been developed for the synthesis of pyrrolo/indolo[1,2-a]quinoxalines, which involves a domino approach that includes spirocyclic ring opening . Another synthesis route involves the Lewis acid-catalyzed reactions of 1-(2-isocyanophenyl)pyrrole, which yields pyrrolo[1,2-a]quinoxaline derivatives . Additionally, a palladium-catalyzed cross-coupling reaction and cyclization process have been utilized to construct the pyrrole ring, leading to the synthesis of 3H-pyrrolo[2,3-c]quinolin-4(5H)-ones .

Molecular Structure Analysis

The molecular structure of quinoxaline derivatives can be elucidated using various spectroscopic techniques. For instance, the crystal structure analysis of 5-tert-Butyl-8-methyl-2,3-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-1-one revealed the presence of two different conformers in the crystal, which differ in the arrangement of the C=O group to the plane of the molecule . Similarly, the structure of a substituted pyrrolo[1,2-a]quinoxaline compound was characterized using FT-IR, 1H-NMR, 13C-NMR, X-Ray, and HRMS spectral analysis .

Chemical Reactions Analysis

Quinoxaline derivatives can undergo various chemical reactions. The three-component reaction involving o-phenylenediamines, 2-alkoxy-2,3-dihydrofurans, and ketones leads to the formation of pyrrolo[1,2-a]quinoxalines. This reaction proceeds via a condensation reaction followed by an intramolecular Mannich-type reaction . The tautomeric preferences of quinoxaline derivatives, such as 1-(pyridin-2-yl)-4-(quinolin-2-yl)butane-2,3-dione, have been studied using DFT calculations, revealing the stability of different tautomers in various solvents .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoxaline derivatives are influenced by their molecular structure. The presence of different substituents and functional groups can lead to variations in properties such as solubility, melting point, and reactivity. The analysis of the crystal structure and the presence of intramolecular hydrogen bonds can provide insights into the stability and reactivity of these compounds . Additionally, the solvent used in the synthesis can affect the yield and purity of the quinoxaline derivatives .

Scientific Research Applications

Synthetic Applications

Quinoxaline derivatives are synthesized through various innovative methodologies, offering potential for the development of new compounds with diverse biological and chemical properties. For instance, a study highlights the synthesis of pyrrole derivatives through a novel, one-pot, and efficient process, demonstrating the versatility of quinoxaline compounds in synthetic chemistry (Azizian et al., 2005). Another study introduces a method for the synthesis of substituted 8,9,10,11-Tetrahydroindolo[1,2-a]Quinoxalin-6(5H)-Ones, indicating the potential for creating complex molecules with quinoxaline as a core structure (Mamedov et al., 2017).

Materials Science Applications

Quinoxaline derivatives also find applications in materials science, such as corrosion inhibitors. A study evaluating quinoxaline derivatives as corrosion inhibitors for mild steel in hydrochloric acid medium showcases their utility beyond pharmacology, emphasizing their role in industrial applications (Olasunkanmi et al., 2016).

Pharmacological Research

While excluding direct applications in drug use and its side effects, it's worth noting that the structural frameworks based on quinoxaline, such as those studied for their anti-leukemic activity, underscore the significance of these compounds in designing potential therapeutic agents (Guillon et al., 2020).

properties

IUPAC Name

1-(3-quinoxalin-2-yloxypyrrolidin-1-yl)butan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O2/c1-2-5-16(20)19-9-8-12(11-19)21-15-10-17-13-6-3-4-7-14(13)18-15/h3-4,6-7,10,12H,2,5,8-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUJDEBGTUXEJGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)N1CCC(C1)OC2=NC3=CC=CC=C3N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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